3-(3-methoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(3-METHOXYPHENYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHOXYPHENYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the piperidinyl group: The final step involves the coupling of the oxadiazole derivative with a piperidine derivative, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the oxadiazole ring or the amide bond, potentially leading to ring-opening or amine formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-METHOXYPHENYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Oxadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making them valuable candidates for drug discovery and development.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases, including infections, cancer, and neurological disorders.
Industry
In industry, the compound may find applications in the development of new materials with unique properties. For example, it could be used in the production of polymers, coatings, and other advanced materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-(3-METHOXYPHENYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Lacks the piperidinyl group, which may affect its biological activity and chemical reactivity.
3-(3-METHOXYPHENYL)-N-(4-PIPERIDINYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Similar structure but with a different substitution pattern on the piperidine ring.
3-(3-METHOXYPHENYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE: Contains a thiadiazole ring instead of an oxadiazole ring, which may influence its chemical and biological properties.
Uniqueness
The uniqueness of 3-(3-METHOXYPHENYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and structural features. The presence of the methoxyphenyl group, the piperidinyl group, and the oxadiazole ring provides a unique set of chemical and biological properties that can be exploited for various applications.
Properties
Molecular Formula |
C19H26N4O3 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H26N4O3/c1-18(2)10-13(11-19(3,4)23-18)20-16(24)17-21-15(22-26-17)12-7-6-8-14(9-12)25-5/h6-9,13,23H,10-11H2,1-5H3,(H,20,24) |
InChI Key |
IUIFWHCCMPVQAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=NC(=NO2)C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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